Pyrazine-2-sulfonyl chloride
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Overview
Description
Pyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClN2O2S . It is a derivative of pyrazine, a nitrogen-containing six-membered heterocyclic ring .
Synthesis Analysis
The synthesis of pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, can be achieved through various methods. One such method involves the treatment of α-diketones with a transaminase in the presence of an amine donor, yielding α-amino ketones which undergo oxidative dimerization to form the pyrazines .Molecular Structure Analysis
The molecular structure of Pyrazine-2-sulfonyl chloride consists of a pyrazine ring with a sulfonyl chloride group attached to the 2-position . The molecular weight of this compound is 178.60 g/mol .Physical And Chemical Properties Analysis
Pyrazine-2-sulfonyl chloride has a molecular weight of 178.60 g/mol, and its molecular formula is C4H3ClN2O2S . It has a topological polar surface area of 68.3 Ų .Scientific Research Applications
Synthesis of Heteroaromatic Compounds
Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Medicinal Chemistry
These heterocycles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . For instance, potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition has been reported with structures containing these heterocyclic nuclei .
Fluorescent Probes
Pyrazine compounds have been used as fluorescent probes . This application is particularly useful in biological and chemical research for detecting and tracking various biological processes.
Structural Units of Polymers
These heterocycles have also been used as structural units of polymers . This application is particularly relevant in the field of materials science, where these polymers can be used in various applications such as solar cells .
Pharmaceutical Intermediates
Pyrazine-2-sulfonyl chloride is used as pharmaceutical intermediates . This means it is used in the production of various pharmaceutical drugs.
Structure-Based Drug Design
Pyrazine compounds have been used in structure-based drug design . In this context, they have been incorporated into novel structures to examine their cytotoxic effect on different human cancer cell lines .
Mechanism of Action
Target of Action
Pyrazine derivatives have been known to interact with various biological targets, including protein tyrosine phosphatases .
Mode of Action
For instance, some pyrazine compounds have been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell proliferation, diversity, migration, and metabolism .
Biochemical Pathways
For example, some pyrazine compounds have been found to interfere with the protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism .
Result of Action
For instance, some pyrazine compounds have been found to exhibit antibacterial, antifungal, and antiviral activities .
Future Directions
The field of pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, is a promising area of research. These compounds have potential applications in various fields, including food and medicine . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .
properties
IUPAC Name |
pyrazine-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAABUUQIBNGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597018 |
Source
|
Record name | Pyrazine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2-sulfonyl chloride | |
CAS RN |
184170-48-7 |
Source
|
Record name | Pyrazine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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